![molecular formula C11H12BrNO B051470 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene CAS No. 124461-27-4](/img/structure/B51470.png)
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene
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Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a series of novel spiroindanedionepyrrolizidines have been synthesized by multicomponent 1,3-dipolar cycloaddition of a variety of (E)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones with unstabilized azomethine ylides .
Molecular Structure Analysis
The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation” . This allows for the efficient exploration of the pharmacophore space due to sp3-hybridization . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .
Chemical Reactions Analysis
The 1,3-dipolar cycloaddition reaction of 1,3-dipoles with olefinic or acetylenic dipolarophiles has become an important and general method for the construction of five-membered heterocyclic rings . This reaction has been shown to be regioselective and stereoselective .
Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidin-1-yl derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds have been optimized from previously reported pyrrolidine derivatives and have shown potential in modifying the pharmacokinetic profile .
Antiviral Agents
Indole derivatives, which share a similar structure with the compound , have been found to possess various biological activities, including antiviral properties . This suggests that “(2-bromophenyl)(pyrrolidin-1-yl)methanone” could potentially be explored for similar applications.
Anti-Inflammatory Agents
Indole derivatives have also been found to possess anti-inflammatory properties . Given the structural similarity, “(2-bromophenyl)(pyrrolidin-1-yl)methanone” could potentially be investigated for its anti-inflammatory effects.
Anticancer Agents
Indole derivatives have shown potential as anticancer agents . The compound “(2-bromophenyl)(pyrrolidin-1-yl)methanone” could potentially be explored for similar applications.
Antimicrobial Agents
Indole derivatives have demonstrated antimicrobial properties . This suggests that “(2-bromophenyl)(pyrrolidin-1-yl)methanone” could potentially be explored for similar applications.
Mechanism of Action
properties
IUPAC Name |
(2-bromophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIEGBUQWCPFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354888 |
Source
|
Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
CAS RN |
124461-27-4 |
Source
|
Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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